molecular formula C9H9N3O2 B12342881 6-amino-7-methoxy-4aH-quinazolin-4-one

6-amino-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12342881
M. Wt: 191.19 g/mol
InChI Key: AWUBEJVURCBEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-methoxy-4aH-quinazolin-4-one (CAS: 130017-55-9) is a quinazolinone derivative characterized by a methoxy group at position 7 and an amino group at position 6 on the bicyclic quinazolinone scaffold. Its synthesis typically involves multi-step reactions starting from substituted anthranilic acids or nitro precursors, followed by cyclization and functional group modifications . Key spectral data (¹H-NMR, ¹³C-NMR, FT-IR) confirm its structure, with the amino and methoxy groups contributing to its hydrogen-bonding capacity and solubility in polar solvents .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-5H,10H2,1H3

InChI Key

AWUBEJVURCBEEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-methoxy-4aH-quinazolin-4-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3(H)-quinazolin-4-one, which is subsequently reduced using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) to yield 6-amino-3(H)-quinazolin-4-one . The methoxy group is introduced through methylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Nitro derivatives can be reduced back to amino compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used.

    Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of 6-amino-7-methoxy-4aH-quinazolin-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties/Applications References
6-Amino-7-methoxyquinazolin-4(3H)-one 6-NH₂, 7-OCH₃ Intermediate for kinase inhibitors; antitumor potential
6-Methoxy-7-hydroxyquinazolin-4-one (CAS: 162012-72-8) 6-OCH₃, 7-OH Lower logP (hydrophilic); antioxidant activity
6,7-Dimethoxy-1H-quinazolin-4-one (CAS: 13794-72-4) 6-OCH₃, 7-OCH₃ Enhanced metabolic stability; antihistaminic agents
7-Benzyloxy-6-methoxyquinazolin-4-one (CAS: 286371-64-0) 6-OCH₃, 7-OBn Prodrug design (benzyloxy as protecting group)
7-Methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) 6-NO₂, 7-OCH₃ Key intermediate for EGFR inhibitors
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one 6-NH₂, 7-SCH₂(4-OCH₃C₆H₄) Enhanced antiproliferative activity

Pharmacological Activity

  • Antitumor Potential: The amino-methoxy substitution in 6-amino-7-methoxyquinazolin-4(3H)-one enhances its binding affinity to kinase domains, comparable to gefitinib precursors . In contrast, the 6-nitro-7-methoxy analogue (CAS: 1012057-47-4) is a precursor for irreversible kinase inhibitors due to its nitro group’s electrophilic reactivity .
  • Antihistaminic Activity : 6,7-Dimethoxy derivatives (e.g., CAS: 13794-72-4) exhibit H₁-antihistaminic effects, attributed to their planar structure and methoxy-mediated membrane permeability .

Commercial and Research Availability

  • 6-Amino-7-methoxyquinazolin-4(3H)-one is supplied by 9 vendors (e.g., MolPort, AKOS) .
  • 6,7-Dimethoxy-1H-quinazolin-4-one (CAS: 13794-72-4) is available from global suppliers like Parchem, with >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.